

Application Notes and Protocols for Measuring Antofine-Induced Apoptosis

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Compound of Interest

Compound Name: Antofine

Cat. No.: B1663387

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Introduction

Antofine, a phenanthroindolizidine alkaloid, has demonstrated significant anti-proliferative effects in various cancer cell lines. Notably, **Antofine** potentiates tumor necrosis factor- α (TNF- α)-induced apoptosis in human colon cancer cells. This document provides detailed protocols for measuring the apoptotic effects of **Antofine**, focusing on key cellular and molecular markers. The methodologies described herein are essential for researchers investigating the therapeutic potential of **Antofine** and similar compounds.

Key Mechanisms of Action

Antofine exerts its anti-cancer effects through multiple signaling pathways:

- **Potentialiation of Extrinsic Apoptosis:** **Antofine** enhances TNF- α -induced apoptosis, a process mediated by the activation of caspase-8 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).
- **Wnt/ β -catenin Signaling Pathway Inhibition:** **Antofine** downregulates the expression of β -catenin and its downstream target, cyclin D1, which are crucial for cancer cell proliferation.
- **AMPK Signaling Pathway Activation:** **Antofine** is also known to modulate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in cellular energy homeostasis

and can be linked to apoptosis.

Data Presentation

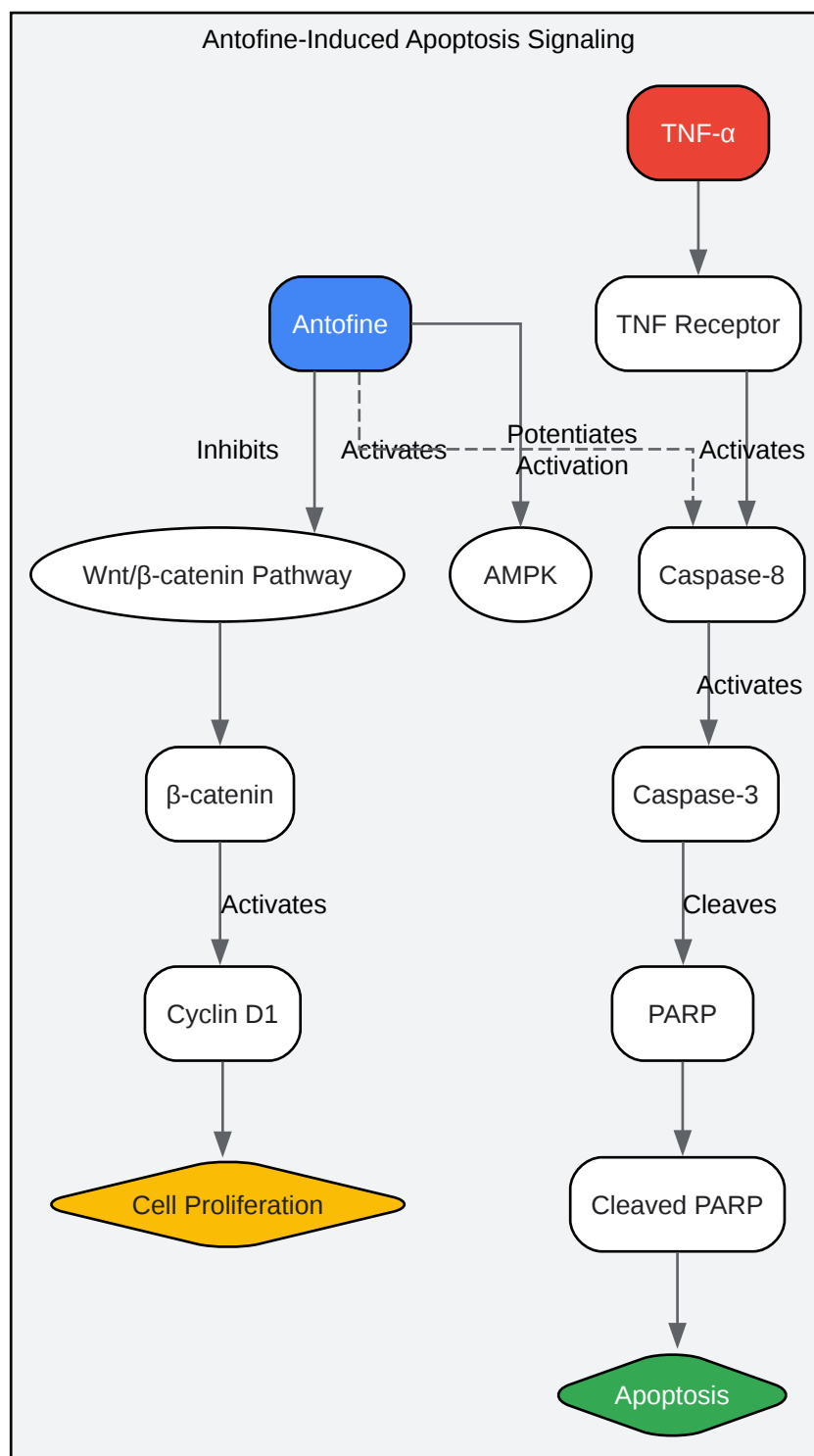
Table 1: In Vitro Efficacy of Antofine in Human Colon Cancer Cell Lines

Cell Line	Treatment	IC50 (nM)	Apoptotic Cells (Annexin V+)
HCT-116	Antofine	In the nanomolar range[1]	Data not available
Antofine + TNF- α	Not Applicable	Increased population[1]	
SW480	Antofine	In the nanomolar range[1]	Data not available

Table 2: Effect of Antofine on Apoptosis-Related Protein Expression

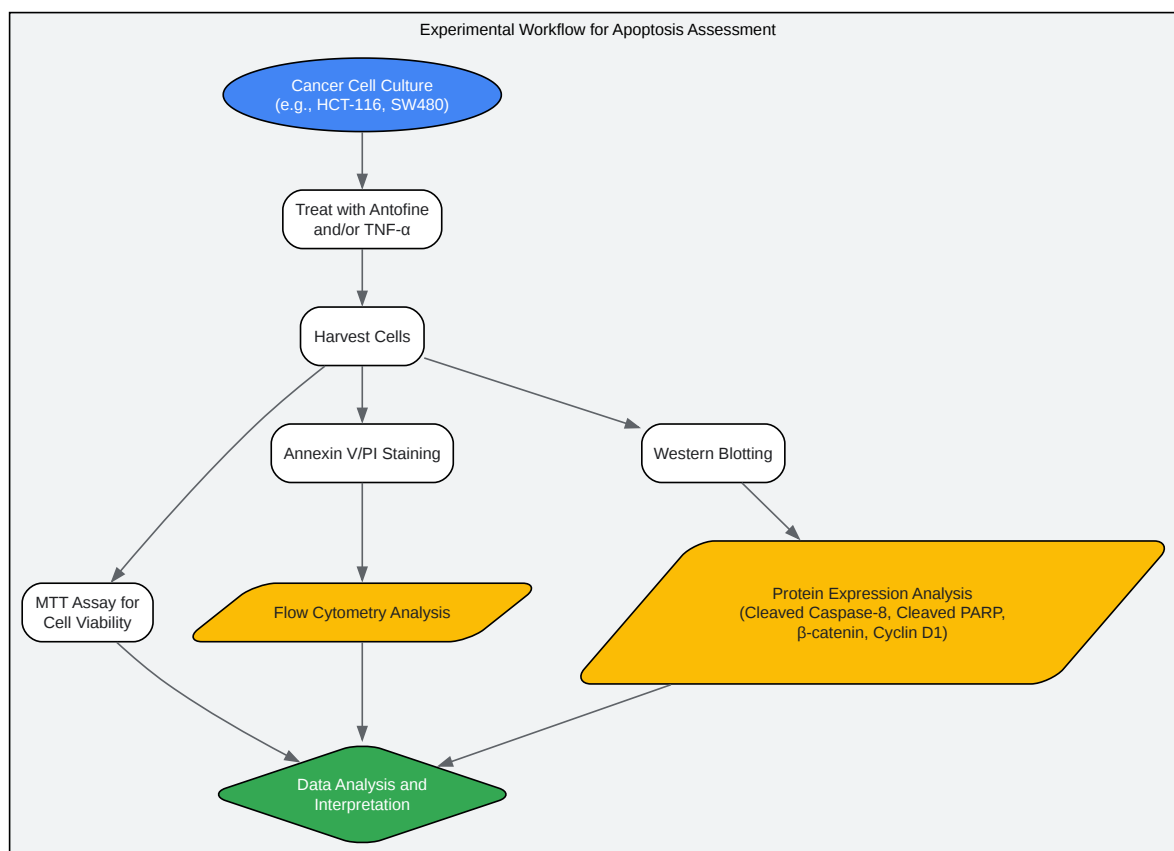
Cell Line	Treatment	Protein	Change in Expression
HCT-116	Antofine + TNF- α	Cleaved Caspase-8	Increased[1]
Antofine + TNF- α	Cleaved PARP	Increased[1]	
SW480	Antofine	β -catenin	Down-regulated[1]
Antofine	Cyclin D1	Down-regulated[1]	

Signaling Pathways and Experimental Workflows



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Caption: Signaling pathways affected by **Antofine** leading to apoptosis.



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Caption: Workflow for measuring **Antofine**-induced apoptosis.

Experimental Protocols

Cell Viability Measurement by MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of **Antofine**.

Materials:

- Human colon cancer cell lines (e.g., HCT-116, SW480)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **Antofine** stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **Antofine** and incubate for 48 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Apoptosis Detection by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic cells.

Materials:

- Treated and untreated cells
- Annexin V-FITC Apoptosis Detection Kit
- 1X Binding Buffer
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Harvest the cells after treatment with **Antofine** and/or TNF- α .
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol detects changes in the expression of key apoptotic proteins.

Materials:

- Treated and untreated cells
- RIPA lysis buffer with protease inhibitors

- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% non-fat milk in TBST)
- Primary antibodies (anti-cleaved caspase-8, anti-cleaved PARP, anti- β -catenin, anti-cyclin D1, anti- β -actin)
- HRP-conjugated secondary antibody
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Separate 30-50 μ g of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
- Quantify the band intensities and normalize to a loading control like β -actin.

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References

- 1. Antofine suppresses endotoxin-induced inflammation and metabolic disorder via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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